2-Benzoyl-2-benzylmalononitrile
Overview
Description
2-Benzoyl-2-benzylmalononitrile is an organic compound with the molecular formula C₁₇H₁₂N₂O. It is a derivative of malononitrile and is characterized by the presence of benzoyl and benzyl groups attached to the malononitrile core. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzoyl-2-benzylmalononitrile can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of benzaldehyde with malononitrile in the presence of a base catalyst such as Ti-hydrotalcite or Zn-hydrotalcite. The reaction typically proceeds under mild conditions, and the product is obtained as a crystalline solid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale Knoevenagel condensation reactions. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Benzoyl-2-benzylmalononitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of benzoic acid derivatives.
Reduction: Reduction reactions typically result in the formation of 2-benzylmalononitrile derivatives.
Substitution: Substitution reactions can produce a variety of substituted malononitrile derivatives, depending on the nucleophile used.
Scientific Research Applications
2-Benzoyl-2-benzylmalononitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is employed in the production of specialty chemicals, perfumery, and as a fluorescence-based assay reagent.
Mechanism of Action
2-Benzoyl-2-benzylmalononitrile is similar to other malononitrile derivatives, such as benzylidenemalononitrile and cyanoacetic acid. its unique structure, with both benzoyl and benzyl groups, sets it apart from these compounds. The presence of these groups enhances its reactivity and makes it more versatile in various applications.
Comparison with Similar Compounds
Benzylidenemalononitrile
Cyanoacetic acid
Malononitrile
Benzoyl chloride
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Properties
IUPAC Name |
2-benzoyl-2-benzylpropanedinitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c18-12-17(13-19,11-14-7-3-1-4-8-14)16(20)15-9-5-2-6-10-15/h1-10H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVUOVVXYSWWRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C#N)(C#N)C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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